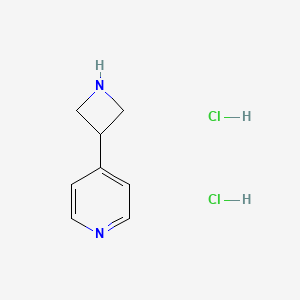![molecular formula C11H12Cl2N2O4 B2777017 3,6-Dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid CAS No. 2287298-89-7](/img/structure/B2777017.png)
3,6-Dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid, commonly known as DMAP, is a chemical compound that has been widely used in scientific research. It is a pyridine derivative with a carboxylic acid group and two chlorine atoms attached to the pyridine ring. DMAP has been extensively studied for its various biological and chemical properties, making it a valuable tool in many areas of research.
Mécanisme D'action
DMAP acts as a nucleophilic catalyst in many chemical reactions. It is known to activate carboxylic acids and esters, making them more reactive towards nucleophilic attack. DMAP also acts as a base in some reactions, abstracting protons from acidic compounds. The mechanism of action of DMAP is still not fully understood, and further research is needed to elucidate its precise role in chemical reactions.
Biochemical and Physiological Effects:
DMAP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. DMAP has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
DMAP has several advantages as a reagent in chemical reactions. It is readily available, easy to handle, and has a long shelf life. DMAP is also relatively inexpensive compared to other catalysts. However, DMAP has some limitations, including its potential toxicity and the need for careful handling. It is also not effective in all chemical reactions, and further research is needed to determine its precise role in various reactions.
Orientations Futures
There are several future directions for research on DMAP. One area of research is the development of new synthetic methods using DMAP as a catalyst. Another area of research is the investigation of the biological and physiological effects of DMAP, including its potential as an antimicrobial agent. Further research is also needed to elucidate the precise mechanism of action of DMAP in chemical reactions. Overall, DMAP is a valuable tool in many areas of scientific research, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of DMAP is a multi-step process that involves the reaction of 2,6-dichloropyridine with tert-butyl carbamate and sodium hydride, followed by the reaction with 2-bromoacetic acid. The final product is obtained by hydrolysis of the tert-butyl group using trifluoroacetic acid. This method has been widely used to obtain high yields of DMAP with high purity.
Applications De Recherche Scientifique
DMAP has been used extensively in scientific research due to its various biological and chemical properties. It has been used as a catalyst in organic synthesis and as a reagent in chemical reactions. DMAP has also been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers.
Propriétés
IUPAC Name |
3,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-11(2,3)19-10(18)14-5-4-6(12)15-8(7(5)13)9(16)17/h4H,1-3H3,(H,16,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWZWEVTTIVFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=C1Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

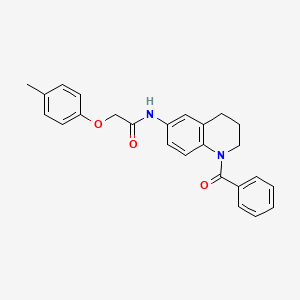
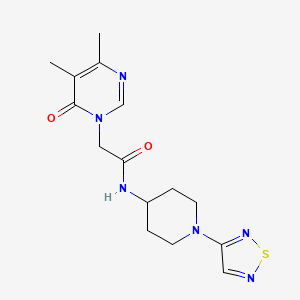
![3-Cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2776937.png)
![2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2776939.png)
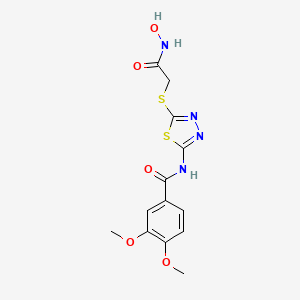

![4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2776947.png)
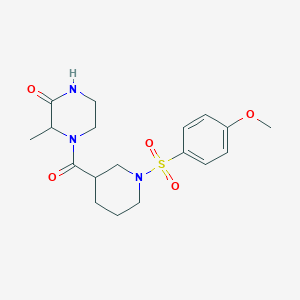
![Tert-butyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B2776950.png)
![7-phenyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2776951.png)

![3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2776953.png)
